1H-Imidazole-4-carboxamide, 5-methyl-
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Overview
Description
1H-Imidazole-4-carboxamide, 5-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with a carboxamide group at the 4-position and a methyl group at the 5-position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carboxamide, 5-methyl- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H-Imidazole-4-carboxamide, 5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-carboxamide, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1H-Imidazole-4-carboxamide, 5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxamide, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
1H-Imidazole-4-carboxamide, 5-methyl- can be compared with other imidazole derivatives, such as:
- 1H-Imidazole-4-carboxamide, 5-azido-
- 1H-Imidazole-5-carboxamide, 4-methyl-2-propyl-
Uniqueness: The presence of the methyl group at the 5-position and the carboxamide group at the 4-position gives 1H-Imidazole-4-carboxamide, 5-methyl- unique chemical and biological properties.
Properties
CAS No. |
77421-51-3 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-3-4(5(6)9)8-2-7-3/h2H,1H3,(H2,6,9)(H,7,8) |
InChI Key |
OBMQVZVVUYIGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)N |
Origin of Product |
United States |
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